5-Bromo-5H-imidazo[2,1-B][1,3]oxazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5BrN2O |
|---|---|
Molecular Weight |
201.02 g/mol |
IUPAC Name |
5-bromo-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C6H5BrN2O/c7-5-1-4-10-6-8-2-3-9(5)6/h1-5H |
InChI Key |
LSSBUNBYZUTJBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=NC=CN2C1Br |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 5-Bromo-5H-imidazo[2,1-B] chemscene.comoxazine (B8389632), both ¹H and ¹³C NMR would be utilized to map out the precise arrangement of atoms.
In ¹H NMR spectroscopy, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) of each signal provides information about the electronic environment of the proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value indicates the relative number of protons generating the signal.
¹³C NMR spectroscopy provides information on the carbon backbone. Typically, each unique carbon atom in the molecule produces a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment (e.g., aliphatic, olefinic, aromatic, or carbonyl).
Based on the structure of 5-Bromo-5H-imidazo[2,1-B] chemscene.comoxazine, the following ¹H and ¹³C NMR spectral data are predicted.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.5 - 7.8 | Doublet | 1H | Imidazole (B134444) Ring H |
| ~ 7.0 - 7.3 | Doublet | 1H | Imidazole Ring H |
| ~ 6.5 - 6.8 | Singlet | 1H | H-5 (CH-Br) |
| ~ 4.8 - 5.2 | Multiplet | 2H | H-7 (O-CH₂) |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 145 - 150 | C-2 (N=C-N) |
| ~ 130 - 135 | C-9a (Bridgehead) |
| ~ 120 - 125 | Imidazole Ring CH |
| ~ 110 - 115 | Imidazole Ring CH |
| ~ 70 - 75 | C-7 (O-CH₂) |
| ~ 50 - 55 | C-5 (CH-Br) |
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and confirming its molecular formula. For 5-Bromo-5H-imidazo[2,1-B] chemscene.comoxazine (C₇H₇BrN₂O), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, allowing for the unambiguous determination of its elemental composition.
A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Relative Intensity |
|---|---|---|---|
| [M]⁺ | 213.9796 | 215.9776 | ~100% |
| [M-Br]⁺ | 135.0558 | - | Variable |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 5-Bromo-5H-imidazo[2,1-B] chemscene.comoxazine would be expected to show characteristic absorption bands corresponding to the various bonds within its heterocyclic structure.
Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic/Olefinic C-H |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H (CH₂) |
| 1650 - 1580 | C=N Stretch | Imidazole Ring |
| 1550 - 1450 | C=C Stretch | Imidazole Ring |
| 1250 - 1050 | C-O-C Stretch | Ether |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the compound, it is possible to generate a detailed model of the molecular structure, including exact bond lengths, bond angles, and torsional angles.
For 5-Bromo-5H-imidazo[2,1-B] chemscene.comoxazine, a successful single-crystal X-ray diffraction analysis would provide unequivocal proof of its structure. It would confirm the fusion of the imidazo (B10784944) and oxazine rings, the position of the bromine atom at C-5, and the conformation of the non-aromatic oxazine ring. This technique provides the most definitive structural evidence possible for a molecule in the solid state. While no specific crystallographic data for this compound is published, data for analogous heterocyclic systems have been reported, confirming the utility of this method.
Hypothetical Crystallographic Data Table
| Parameter | Expected Value/Information |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths (Å) | C-Br, C-O, C-N, C=N, C-C |
| Bond Angles (°) | O-C5-Br, C-N-C, C-O-C |
Chiroptical Spectroscopy for Stereochemical Analysis
The structure of 5-Bromo-5H-imidazo[2,1-B] chemscene.comoxazine contains a stereocenter at the C-5 position, the carbon atom to which the bromine atom is attached. The presence of this chiral center means the compound can exist as a pair of enantiomers, (R)-5-Bromo-5H-imidazo[2,1-B] chemscene.comoxazine and (S)-5-Bromo-5H-imidazo[2,1-B] chemscene.comoxazine.
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. If the enantiomers of 5-Bromo-5H-imidazo[2,1-B] chemscene.comoxazine were synthesized or separated, their CD spectra would be mirror images of each other. This analysis would be crucial for assigning the absolute configuration of each enantiomer, often in conjunction with theoretical calculations. As with other analytical data, specific chiroptical measurements for this compound are not currently available in the literature.
Computational and Quantum Chemical Investigations of 5 Bromo 5h Imidazo 2,1 B 1 2 Oxazine Derivatives
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and electronic properties of organic molecules. For derivatives of the imidazo[2,1-b] researchgate.netekb.egoxazine (B8389632) scaffold, DFT calculations, often using the B3LYP functional with a 6-31G or higher basis set, are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to analyze the electronic characteristics of the molecule. researchgate.netnih.gov
The optimized geometry provides data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties. mdpi.com For instance, DFT studies on related heterocyclic systems like benzo[d]benzo nih.govmdpi.comimidazo[2,1-b] researchgate.netekb.egthiazine (BBIT) derivatives reveal a twisted, non-planar geometry, with significant dihedral angles between the different ring systems. nih.gov This deviation from planarity can have a substantial impact on the molecule's crystal packing and its interactions with biological targets.
Electronic structure analysis focuses on the distribution of electrons within the molecule. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable, less stable, and more chemically reactive. researchgate.net
Studies on various oxazine derivatives have shown that the nature and position of substituents significantly influence these electronic parameters. researchgate.netekb.eg For example, the introduction of electron-withdrawing or electron-donating groups can modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity. researchgate.net These computational findings are essential for understanding the structure-activity relationships within a series of compounds.
Table 1: Calculated Quantum Chemical Parameters for Exemplary Oxazine Derivatives
| Parameter | Compound 1 | Compound 2 | Compound 3 | Compound 4 | Compound 5 |
|---|---|---|---|---|---|
| HOMO (eV) | -0.34581 | -0.19981 | -0.22451 | -0.17896 | -0.21111 |
| LUMO (eV) | -0.09999 | -0.12211 | -0.11102 | -0.12919 | -0.11987 |
| Energy Gap (ΔE) (eV) | 0.24582 | 0.07770 | 0.11349 | 0.04977 | 0.09124 |
| Chemical Potential (μ) (eV) | -0.22290 | -0.16096 | -0.16776 | -0.15407 | -0.16549 |
| Global Hardness (η) (eV) | 0.12291 | 0.03885 | 0.05674 | 0.02488 | 0.04562 |
| Global Softness (S) (eV) | 8.1359 | 25.7400 | 17.6225 | 40.1848 | 21.9191 |
| Electrophilicity Index (ω) (eV) | 0.20230 | 0.33321 | 0.24801 | 0.47614 | 0.30006 |
Data adapted from a DFT study on synthesized oxazine derivatives for illustrative purposes. Compound identities are as described in the source literature. researchgate.net
Conformational Analysis using Quantum Chemistry
The biological activity of a molecule is often dependent on its three-dimensional shape and flexibility. Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. Quantum chemistry methods are instrumental in mapping the potential energy surface of a molecule to identify stable conformers (energy minima) and the transition states that connect them.
For cyclic systems like 5-Bromo-5H-imidazo[2,1-B] researchgate.netekb.egoxazine, the oxazine ring can adopt several conformations, such as chair, boat, and twist-boat forms. Computational studies on analogous 1,3-dioxane (B1201747) systems, for example, 5-bromo-5-nitro-1,3-dioxane, have been performed to understand the influence of substituents on conformational preference. researchgate.netjournal-vniispk.ru In such studies, the global minimum on the potential energy surface was found to be a chair conformer. researchgate.netjournal-vniispk.ru Other stable, higher-energy minima were identified as an alternative chair form and a twist conformation. researchgate.netjournal-vniispk.ru
The relative energies of these conformers determine their population at a given temperature. The presence of a bulky substituent, like a bromine atom, can introduce significant steric strain and electronic effects (e.g., the anomeric effect), influencing which conformation is most stable. For 5-bromo-5-nitro-1,3-dioxane, the chair conformer with an axial nitro group was identified as the most stable form. researchgate.netjournal-vniispk.ru Understanding the preferred conformation of the 5-Bromo-5H-imidazo[2,1-B] researchgate.netekb.egoxazine core is vital, as it dictates how the molecule presents its functional groups for interaction with biological macromolecules.
Molecular Dynamics Simulations for Conformational Sampling and Stability
While quantum chemistry methods are excellent for analyzing static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the environment (e.g., solvent or a protein binding pocket). mdpi.comnih.gov
For a molecule like 5-Bromo-5H-imidazo[2,1-B] researchgate.netekb.egoxazine, MD simulations can be used to explore its conformational landscape more extensively than static calculations. By simulating the molecule's movement over nanoseconds or longer, one can identify the most frequently visited conformations and the pathways of transition between them, providing a more realistic picture of the molecule's behavior in solution.
Furthermore, MD simulations are crucial for studying the stability of a ligand when bound to a biological target, such as a protein or enzyme. nih.gov In such studies, the ligand-protein complex is simulated in a water box to mimic physiological conditions. Analysis of the simulation trajectory can reveal the stability of the binding pose, key intermolecular interactions (like hydrogen bonds), and the free energy of binding. mdpi.com For example, MD simulations on oxadiazine derivatives have been used to confirm the stability of their complexes with target proteins, supporting in vitro and in vivo data. nih.gov
Reaction Mechanism Elucidation via Computational Transition State Modeling
Computational chemistry provides a powerful platform for elucidating the mechanisms of chemical reactions. By modeling the reaction pathway from reactants to products, it is possible to identify intermediate structures and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate.
DFT is a common method for locating transition states and calculating activation barriers. For the synthesis of imidazo[2,1-b] researchgate.netekb.egoxazine and related heterocyclic systems, computational modeling can be used to compare different proposed reaction mechanisms. researchgate.net For example, in multi-component reactions used to synthesize complex imidazo-thiazine derivatives, modeling can help understand how the reactants come together and which bonds are formed and broken in what sequence. researchgate.net
By calculating the energies of all reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This profile can explain why certain products are formed preferentially over others (selectivity) and can be used to optimize reaction conditions (e.g., temperature, catalyst) to improve the yield of the desired product.
Electrochemistry and Bioreduction Potential Calculations
The electrochemical properties of imidazo[2,1-b] researchgate.netekb.egoxazine derivatives are of particular interest, especially for compounds designed as bioreductive drugs. Bioreductive drugs are inactive prodrugs that are activated under hypoxic (low oxygen) conditions, such as those found in solid tumors or within certain pathogens like Mycobacterium tuberculosis. This activation often involves the enzymatic reduction of a specific functional group, such as a nitro group.
The efficacy of such drugs is closely linked to their reduction potential; the molecule must be readily reduced in the target hypoxic environment but remain stable in normal, oxygenated tissues. Computational methods, particularly DFT, can be used to calculate the one-electron reduction potentials of molecules. These calculated potentials can then be correlated with experimentally measured values and with biological activity.
Research on ring A/B analogues of the bioreductive drug Pretomanid (B1679085), which features a 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] researchgate.netekb.egoxazine core, has demonstrated the utility of this approach. mdpi.com In these studies, DFT calculations were used to predict how modifications to the imidazo-oxazine scaffold would affect the molecule's reduction potential. mdpi.com These theoretical predictions helped guide the synthesis of new analogues with optimized electrochemical properties for enhanced antitubercular activity. mdpi.com Similarly, the electrochemical properties of related imidazo-thiazine derivatives have been investigated to develop materials for applications in organic electronics. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 5-Bromo-5H-imidazo[2,1-B] researchgate.netekb.egoxazine |
| 5-bromo-5-nitro-1,3-dioxane |
| 3-Methyltetrahydro-1,3-oxazine |
| Benzo[d]benzo nih.govmdpi.comimidazo[2,1-b] researchgate.netekb.egthiazine (BBIT) |
| Pretomanid (PA-824) |
Structure Activity Relationship Sar Studies and Rational Design Strategies for Imidazo 2,1 B 1 2 Oxazine Systems
Impact of Substituent Effects on Reactivity and Electronic Properties
The strategic placement of substituents on the imidazo[2,1-b] nih.govucl.ac.ukoxazine (B8389632) core is a critical determinant of the molecule's reactivity and electronic landscape. Studies on related imidazo-fused heterocyclic systems, such as imidazo[2,1-b]thiazoles, have shown that the 5-position is susceptible to electrophilic substitution. rsc.org The nature of the substituent at other positions can significantly influence the rate of such reactions. For instance, an electron-donating methyl group has been observed to increase the rate of acid-catalyzed deuteriation, indicating an enhanced nucleophilicity of the ring system. rsc.org
In the context of imidazo[2,1-b] nih.govucl.ac.ukoxazine derivatives, the introduction of various substituents has been explored to modulate their biological profiles. nih.govbiointerfaceresearch.commdpi.comnih.gov While direct quantitative studies on the reactivity of 5-Bromo-5H-imidazo[2,1-b] nih.govucl.ac.ukoxazine are not extensively documented, the principles of physical organic chemistry suggest that the bromine atom at the 5-position, being an electron-withdrawing group, would decrease the electron density of the heterocyclic ring, thereby affecting its reactivity towards electrophiles and its interactions with biological targets. The electronic properties of substituents are also crucial in the context of quantitative structure-activity relationship (QSAR) models for related imidazo-fused systems, where electronic descriptors often play a significant role in predicting biological potency. nih.govresearchgate.net
Design Principles for Modulating Molecular Properties (e.g., metabolic stability, aqueous solubility)
A primary challenge in drug discovery is the optimization of molecular properties to ensure favorable pharmacokinetics. For the imidazo[2,1-b] nih.govucl.ac.ukoxazine class, several design principles have been effectively employed to enhance metabolic stability and aqueous solubility.
One successful strategy has been the introduction of heteroaromatic rings. For instance, replacing a phenyl group with a pyridine (B92270) or pyrimidine (B1678525) ring in certain 7-substituted 2-nitro-5,6-dihydroimidazo[2,1-b] nih.govucl.ac.ukoxazines led to improved solubility and potency. nih.gov The nitrogen atom in these heteroaromatic rings can act as a hydrogen bond acceptor, which can lead to better interaction with water molecules and an increase in aqueous solubility.
Another approach involves the modification of linker groups. It has been demonstrated that changing a linker from an ether (OCH2) to an O-carbamate significantly improved in vitro potency. ucl.ac.uk A further switch to an arylpiperazine carbamate (B1207046) resulted in even greater improvements in both potency and solubility. ucl.ac.uk
General strategies for enhancing solubility, such as adjusting the pH of formulations, are also applicable to this class of compounds. ekb.eg Furthermore, to improve metabolic stability, the replacement of a hydrogen atom with a fluorine atom can be considered. The carbon-fluorine bond is stronger than a carbon-hydrogen bond and is less susceptible to metabolic cleavage by oxidative enzymes. cambridgemedchemconsulting.com
| Modification Strategy | Effect on Molecular Properties | Example |
| Introduction of Heteroaromatic Rings | Improved solubility and potency | Replacement of a phenyl group with pyridine or pyrimidine nih.gov |
| Linker Modification | Improved potency and solubility | Change from OCH2 to O-carbamate or arylpiperazine carbamate ucl.ac.uk |
| pH Adjustment | Enhanced aqueous solubility | General principle applicable to ionizable compounds ekb.eg |
| Fluorine Substitution | Increased metabolic stability | Replacement of hydrogen with fluorine cambridgemedchemconsulting.com |
Role of Stereochemistry in Structure-Activity Relationships
Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, and the imidazo[2,1-b] nih.govucl.ac.ukoxazine scaffold is no exception. The three-dimensional arrangement of atoms can significantly influence the binding affinity, efficacy, and pharmacokinetic properties of a compound.
Bioisosteric Replacements in Lead Optimization
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of lead optimization in medicinal chemistry. cambridgemedchemconsulting.comresearchgate.netnih.gov This strategy is employed to enhance potency, selectivity, and to improve the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound. researchgate.netnih.gov
In the development of imidazo[2,1-b] nih.govucl.ac.ukoxazine analogues, bioisosteric replacements have been instrumental. A notable example is the substitution of a biphenyl (B1667301) group with phenylpyridines or phenylpyrimidines in 7-substituted 2-nitro-5,6-dihydroimidazo[2,1-b] nih.govucl.ac.ukoxazines. nih.gov This modification, where one of the phenyl rings is replaced by a pyridine or pyrimidine ring, led to an enhancement in both solubility and biological potency. nih.gov
The rationale behind such a replacement is that the pyridine and pyrimidine rings are bioisosteres of the phenyl ring. They maintain a similar size and shape but introduce nitrogen atoms that can act as hydrogen bond acceptors, thereby improving aqueous solubility. This strategic replacement allowed for the fine-tuning of the compound's properties, leading to the identification of more promising drug candidates.
| Original Fragment | Bioisosteric Replacement | Observed Improvement |
| Phenyl | Pyridine | Improved solubility and potency nih.gov |
| Phenyl | Pyrimidine | Improved solubility and potency nih.gov |
Scaffold Hopping Approaches in Chemical Space Exploration
Scaffold hopping is a computational or medicinal chemistry strategy that involves replacing the core structure of a molecule with a different, yet functionally equivalent, scaffold. nih.gov This approach is used to explore novel chemical space, identify new intellectual property, and to overcome issues with the original scaffold, such as poor ADME properties or synthetic inaccessibility. nih.gov
An innovative application of scaffold hopping was employed in the exploration of 2-nitroimidazooxazines. Researchers relocated an aromatic side chain from the 6-position to the 7-position of the core structure. nih.gov This was described as a one-carbon expansion of the oxazole (B20620) ring and represents a creative leap in structural design. nih.gov This scaffold hop led to the discovery of a new class of potent antitubercular agents.
In other instances, scaffold hopping has been utilized with the specific aim of improving solubility. dundee.ac.uk By systematically evaluating alternative fused heterocyclic systems while maintaining the key pharmacophoric elements, it is possible to identify new scaffolds with more desirable physicochemical properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on 5-Bromo-5H-imidazo[2,1-b] nih.govucl.ac.ukoxazine were not identified, research on related imidazo-fused heterocyclic systems provides valuable insights into the types of molecular descriptors that are important for their biological activity.
In another study on imidazo[2,1-b]oxazole derivatives, three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), were developed. nih.gov These models provided contour maps that helped to identify the regions of the molecule where steric, electrostatic, and hydrophobic interactions are favorable or unfavorable for activity. Such models are powerful tools for guiding the design of new, more potent analogues. Although not directly applied to 5-Bromo-5H-imidazo[2,1-b] nih.govucl.ac.ukoxazine, these examples demonstrate the potential of QSAR modeling to elucidate the SAR of this class of compounds and to guide future drug design efforts.
Molecular and Biochemical Mechanistic Studies of Imidazo 2,1 B 1 2 Oxazine Biological Interactions
Investigations into Bioreductive Activation Pathways
Nitroimidazooxazines are prodrugs, meaning they require chemical modification within the biological system to become active. The central mechanism for this activation is bioreduction, a process extensively studied in related compounds like pretomanid (B1679085).
The activation of these bicyclic nitroimidazoles is initiated by a deazaflavin-dependent nitroreductase (Ddn). nih.govucl.ac.uknih.govnih.gov This enzyme utilizes the reduced form of the deazaflavin cofactor F420 to reduce the nitro group of the imidazooxazine ring. nih.gov This reduction process is critical, as it leads to the generation of reactive nitrogen species, including nitric oxide (NO). nih.govnih.gov The release of these reactive species is considered a key event in the compound's mechanism of action. nih.govnih.gov Studies on pretomanid have shown that this F420-dependent reduction produces several stable metabolites, with the des-nitro species correlating well with the release of nitric oxide and anaerobic bactericidal activity. nih.gov While the specific metabolites of 5-Bromo-5H-imidazo[2,1-B] nih.govnih.govoxazine (B8389632) have not been detailed in available literature, it is hypothesized to follow a similar activation pathway.
Enzyme Kinetic Studies with Relevant Biomacromolecules (e.g., deazaflavin-dependent nitroreductase (Ddn))
The interaction between imidazooxazine derivatives and the activating enzyme, Ddn, has been a subject of biochemical investigation. Understanding the kinetics of this enzyme-substrate interaction provides insight into the efficiency of the bioreductive activation.
For the broader class of nitroimidazo-oxazoles, Ddn has been shown to exhibit stereospecificity, particularly for compounds with bulkier substituents. nih.gov For instance, the enzyme shows a preference for the (S)-isomer of PA-824, a related bicyclic nitroimidazole, although both (R) and (S) isomers bind to the enzyme with similar affinity. nih.gov This suggests that the orientation of the compound within the enzyme's active site is crucial for productive reduction. nih.gov
To quantify the kinetics of the activation process, researchers have employed methods such as chemiluminescence-based nitric oxide (NO) detection to measure the rate of NO production by Ddn. nih.gov Furthermore, the binding affinity of these compounds to Ddn can be assessed independently of enzymatic turnover through techniques like intrinsic fluorescence quenching of the protein. nih.gov While specific kinetic parameters (e.g., K_m, V_max) for 5-Bromo-5H-imidazo[2,1-B] nih.govnih.govoxazine with Ddn are not available in the reviewed literature, the established methodologies provide a framework for such future investigations.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking studies have been instrumental in visualizing the interaction between imidazooxazine derivatives and their activating enzyme, Ddn, at an atomic level. These computational models provide hypotheses about the binding modes and key interactions that facilitate catalysis.
Docking studies of various 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govnih.govoxazine derivatives into the active site of Ddn have revealed that these compounds can interact in a manner similar to the known drug pretomanid. ucl.ac.uknih.govresearchgate.net Validation of these docking studies often involves confirming interactions with key amino acid residues known to be important for substrate binding and catalysis, such as F17, S78, and Y133. researchgate.net
For a series of novel carbamate (B1207046) derivatives of the imidazo[2,1-b] nih.govnih.govoxazine scaffold, molecular docking showed that most compounds interact through hydrogen bonds with residues Y133 and S78. researchgate.net The deazaflavin ring system of the cofactor F420 is stabilized within the enzyme by hydrogen bonds with residues A76, K79, and Y133, presenting its Re face for the reaction with the substrate. nih.gov While specific docking scores and detailed interaction patterns for 5-Bromo-5H-imidazo[2,1-B] nih.govnih.govoxazine are not documented, it is anticipated that the imidazooxazine core would be positioned near the F420 cofactor to facilitate hydride transfer. nih.gov
Table 1: Predicted Interactions of Imidazo[2,1-b] nih.govnih.govoxazine Derivatives with Ddn
| Interacting Residue | Type of Interaction |
|---|---|
| Y133 | Hydrogen Bond |
| S78 | Hydrogen Bond |
| A76 | Hydrogen Bond |
| K79 | Hydrogen Bond |
Note: This table is based on data for the general class of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govnih.govoxazine derivatives.
Identification and Characterization of Molecular Targets
Following bioreductive activation, the resulting reactive species and metabolites of nitroimidazooxazines exert their biological effects by interacting with various molecular targets.
For pretomanid and the related drug delamanid, a significant molecular target has been identified as the DprE2 subunit of decaprenylphosphoribose-2'-epimerase. nih.gov This enzyme is essential for the synthesis of the cell wall arabinogalactan (B145846) in certain pathogens. nih.gov The inhibition of this crucial biosynthetic pathway contributes to the compound's therapeutic effect. Furthermore, an NAD-adduct has been proposed as a potential active metabolite of pretomanid. nih.gov
The reactive nitrogen species, particularly nitric oxide, generated during the activation process are also key effectors. These radicals can lead to respiratory toxicity and inhibition of mycolic acid synthesis, further disrupting cellular functions. While the specific downstream targets of an activated 5-Bromo-5H-imidazo[2,1-B] nih.govnih.govoxazine have not been explicitly identified, it is plausible that they share mechanisms with other well-characterized nitroimidazooxazines, targeting essential cellular processes like cell wall synthesis and respiration.
In Silico Studies of Resistance Mechanisms mediated by specific genes/proteins
The emergence of resistance is a significant challenge in the application of antimicrobial agents. In silico studies can provide valuable insights into the molecular basis of resistance, guiding the development of next-generation compounds that can overcome these mechanisms.
For nitroimidazoles, a primary mechanism of resistance is associated with a decrease in the activity of the activating nitroreductase enzymes. nih.gov Mutations in the gene encoding Ddn can lead to reduced activation of the prodrug, thereby conferring resistance. In silico approaches, such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) modeling, have been used to study derivatives of pretomanid and to identify the structural features important for the inhibition of the Ddn enzyme. researchgate.net These models can then be used in virtual screening campaigns to discover novel inhibitors with potentially improved activity or the ability to evade resistance mechanisms. researchgate.net
While specific in silico studies on resistance to 5-Bromo-5H-imidazo[2,1-B] nih.govnih.govoxazine are not available, the established role of Ddn in both activation and resistance provides a clear target for computational investigations into potential resistance-conferring mutations and for the design of analogues that may be less susceptible to such resistance mechanisms.
Emerging Research Avenues and Future Directions in Imidazo 2,1 B 1 2 Oxazine Chemistry
Development of Novel Synthetic Methodologies for Diversification
The therapeutic potential of the imidazo[2,1-b] researchgate.netnih.govoxazine (B8389632) core is intrinsically linked to the ability to synthesize a diverse range of analogues. While the direct synthesis of 5-Bromo-5H-imidazo[2,1-b] researchgate.netnih.govoxazine is not extensively detailed in the current literature, established methods for the synthesis of the parent scaffold and related derivatives provide a roadmap for its preparation and diversification.
A common strategy for the construction of the imidazo[2,1-b] researchgate.netnih.govoxazine ring system involves the cyclization of a suitable imidazole (B134444) precursor. For instance, a multistep approach can be envisioned, starting from the cyclization of thiosemicarbazide (B42300) with a carboxylic acid to form a 2-amino researchgate.netnih.govrsc.orgthiadiazole, which can then be reacted with a 2-haloketone to yield an imidazo[2,1-b] researchgate.netnih.govrsc.orgthiadiazole. Subsequent bromination using an agent like N-bromosuccinimide (NBS) could introduce the bromine atom at the C5 position. ucl.ac.uk
Another approach involves the use of eco-friendly, one-pot, three-component reactions. For example, the synthesis of imidazo- researchgate.netnih.gov-oxazine derivatives has been achieved through the reaction of hydantoin, an aromatic aldehyde, and 5,5-dimethylcyclohexane-1,3-dione (B117516) under solvent-free conditions, yielding high percentages of the desired product. This highlights a move towards more sustainable and efficient synthetic methods.
Furthermore, modifications to the core structure are crucial for exploring the structure-activity relationship (SAR). For instance, palladium-catalyzed amination of a C5-bromo-imidazo[2,1-b] researchgate.netnih.govrsc.orgthiadiazole has been reported, demonstrating the feasibility of introducing various substituents at this position. ucl.ac.uk The development of such methodologies is paramount for creating libraries of 5-Bromo-5H-imidazo[2,1-b] researchgate.netnih.govoxazine derivatives with diverse functionalities, which can then be screened for a wide range of biological activities.
Advanced Computational Approaches for Predictive Modeling
In modern drug discovery, computational chemistry plays a pivotal role in accelerating the identification and optimization of lead compounds. For the 5-Bromo-5H-imidazo[2,1-b] researchgate.netnih.govoxazine scaffold, various in silico techniques can be employed to predict its biological activity, understand its mechanism of action, and guide the design of more potent and selective analogues.
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the structural features of a series of compounds with their biological activity. For imidazo-oxazine derivatives, QSAR models can be developed to predict their antitubercular activity. nih.gov These models often incorporate descriptors such as AlogP (lipophilicity), molecular weight, and various electronic and topological parameters. researchgate.netnih.gov The presence of a halogen atom, such as bromine, can significantly influence these parameters and, consequently, the biological activity. researchgate.net
Molecular docking is another powerful tool used to predict the binding orientation and affinity of a ligand to its target protein. For imidazo[2,1-b] researchgate.netnih.govoxazine derivatives, docking studies have been employed to understand their interaction with potential targets like the deazaflavin-dependent nitroreductase (Ddn) from Mycobacterium tuberculosis. researchgate.netnih.gov These studies can reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that are crucial for binding and can guide the design of analogues with improved affinity.
Density Functional Theory (DFT) calculations can provide insights into the electronic properties of the 5-Bromo-5H-imidazo[2,1-b] researchgate.netnih.govoxazine molecule, such as its molecular electrostatic potential (MEP). The MEP map can help identify the reactive sites of the molecule and predict its interaction with biological targets.
The integration of these computational approaches provides a robust framework for the rational design and optimization of 5-Bromo-5H-imidazo[2,1-b] researchgate.netnih.govoxazine derivatives as potential therapeutic agents.
| Computational Approach | Application in Imidazo[2,1-b] researchgate.netnih.govoxazine Research | Key Insights |
| QSAR | Predicting the biological activity of new derivatives. | Correlates structural features with activity, guiding the synthesis of more potent compounds. researchgate.netnih.gov |
| Molecular Docking | Simulating the binding of the compound to its molecular target. | Reveals key binding interactions and helps in the design of analogues with improved affinity. researchgate.netnih.gov |
| DFT | Analyzing the electronic properties of the molecule. | Provides information on reactive sites and potential interaction modes. |
Exploration of New Molecular Targets and Interaction Modes
A crucial aspect of drug discovery is the identification and validation of molecular targets. Research into the biological activity of imidazo[2,1-b] researchgate.netnih.govoxazine derivatives has primarily focused on their potential as anti-mycobacterial agents.
One of the key targets identified for this class of compounds is the deazaflavin-dependent nitroreductase (Ddn) of Mycobacterium tuberculosis. researchgate.netnih.gov This enzyme is responsible for the activation of nitro-prodrugs, such as pretomanid (B1679085), which contains a similar nitro-imidazo-oxazine core. Molecular docking studies have suggested that new imidazo[2,1-b] researchgate.netnih.govoxazine derivatives can interact with Ddn in a manner similar to pretomanid. researchgate.netnih.gov
Another potential target is polyketide synthase XIII (PKS XIII) , an enzyme involved in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. A QSAR study on imidazo-oxazines has suggested that these compounds could act as inhibitors of PKS XIII. researchgate.net
Beyond tuberculosis, the imidazo[2,1-b] researchgate.netnih.govoxazine scaffold has been explored for other therapeutic applications, including anti-inflammatory and anticancer activities. This suggests that 5-Bromo-5H-imidazo[2,1-b] researchgate.netnih.govoxazine and its derivatives could interact with a range of other molecular targets. The exploration of these new targets and their interaction modes will be a key area of future research.
Strategies for Overcoming Molecular Level Resistance Mechanisms
The emergence of drug resistance is a major challenge in the treatment of infectious diseases and cancer. While there is no specific information on resistance to 5-Bromo-5H-imidazo[2,1-b] researchgate.netnih.govoxazine, understanding the general mechanisms of resistance and developing strategies to overcome them is crucial for the long-term viability of any new therapeutic agent.
In the context of tuberculosis, resistance to drugs like pretomanid can arise from mutations in the genes encoding the activating enzyme (Ddn) or the drug target itself. Strategies to overcome such resistance could involve the development of new analogues that are less susceptible to these mutations or that have a different mechanism of action.
In cancer therapy, drug resistance is often multifactorial, involving mechanisms such as increased drug efflux, alterations in the drug target, and activation of alternative signaling pathways. One strategy to overcome resistance is the use of combination therapy, where drugs with different mechanisms of action are used together. For example, combining a BRAF inhibitor with a MEK inhibitor has shown improved outcomes in the treatment of melanoma. Another approach is the development of drugs that can inhibit the resistance-conferring proteins, such as efflux pumps.
The development of 5-Bromo-5H-imidazo[2,1-b] researchgate.netnih.govoxazine derivatives with novel mechanisms of action or the ability to circumvent known resistance pathways will be a key focus of future research.
Integration of Chemical Biology Tools in Imidazo[2,1-b]researchgate.netnih.govoxazine Research
Chemical biology tools are invaluable for elucidating the mechanism of action of small molecules and for identifying their cellular targets. The integration of these tools into the research of 5-Bromo-5H-imidazo[2,1-b] researchgate.netnih.govoxazine can provide a deeper understanding of its biological activity.
Activity-based protein profiling (ABPP) is a powerful technique for identifying the protein targets of a small molecule. This approach utilizes chemical probes that are designed to covalently bind to the active site of an enzyme. While not yet applied to 5-Bromo-5H-imidazo[2,1-b] researchgate.netnih.govoxazine, the development of such probes could be a key step in identifying its molecular targets and understanding its mechanism of action.
Fluorescent probes based on the imidazo[2,1-b] researchgate.netnih.govoxazine scaffold could be developed for use in cellular imaging. These probes could be used to visualize the subcellular localization of the compound and to monitor its interaction with its target in living cells. For example, polarity-sensitive fluorescent probes based on imidazopyridazine derivatives have been used for imaging lung cancer tissues.
The development and application of these and other chemical biology tools will be essential for advancing our understanding of the biological activity of 5-Bromo-5H-imidazo[2,1-b] researchgate.netnih.govoxazine and for accelerating its development as a potential therapeutic agent.
| Chemical Biology Tool | Potential Application for 5-Bromo-5H-imidazo[2,1-b] researchgate.netnih.govoxazine |
| Activity-Based Probes | Identification of the direct protein targets of the compound. |
| Fluorescent Probes | Visualization of the compound's distribution and target engagement in cells. |
| Photoaffinity Labeling | Covalent modification and identification of target proteins. |
| Affinity Chromatography | Isolation and identification of binding partners from cell lysates. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
